molecular formula C16H22N2O B4892824 1-[5-(4-Ethylphenoxy)pentyl]imidazole

1-[5-(4-Ethylphenoxy)pentyl]imidazole

Cat. No.: B4892824
M. Wt: 258.36 g/mol
InChI Key: HMISJGAQUBRNMF-UHFFFAOYSA-N
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Description

1-[5-(4-Ethylphenoxy)pentyl]imidazole is a synthetic compound belonging to the imidazole class of heterocyclic organic compounds. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-Ethylphenoxy)pentyl]imidazole typically involves the reaction of 4-ethylphenol with 1-bromopentane to form 4-ethylphenoxypentane. This intermediate is then reacted with imidazole under basic conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound often utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as nickel or palladium can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-[5-(4-Ethylphenoxy)pentyl]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[5-(4-Ethylphenoxy)pentyl]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(4-Ethylphenoxy)pentyl]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This compound can also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

  • 1-[5-(4-Methylphenoxy)pentyl]imidazole
  • 1-[5-(4-Chlorophenoxy)pentyl]imidazole
  • 1-[5-(4-Bromophenoxy)pentyl]imidazole

Comparison: 1-[5-(4-Ethylphenoxy)pentyl]imidazole is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, chloro, and bromo analogs, the ethyl derivative may exhibit different solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

1-[5-(4-ethylphenoxy)pentyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-2-15-6-8-16(9-7-15)19-13-5-3-4-11-18-12-10-17-14-18/h6-10,12,14H,2-5,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMISJGAQUBRNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199464
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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